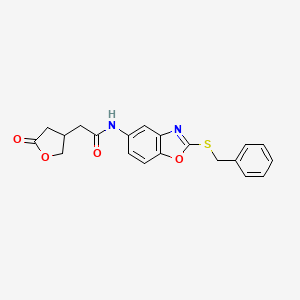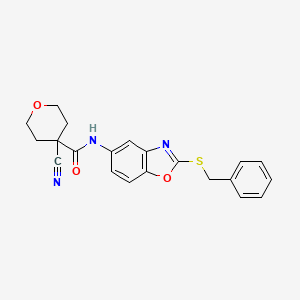![molecular formula C15H17N3O2S B6976252 (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6976252.png)
(5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a thiazole ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 5,6-dimethylpyridine, is synthesized through the alkylation of pyridine with methyl iodide in the presence of a strong base like sodium hydride.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Morpholine Ring Attachment: The morpholine ring is attached through a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks an electrophilic carbon center on the pyridine derivative.
Final Coupling: The final step involves coupling the pyridine-thiazole intermediate with the morpholine derivative under conditions that promote the formation of the methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors. Research has shown that derivatives of thiazole and pyridine rings exhibit antimicrobial, antiviral, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mécanisme D'action
The mechanism by which (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)ethyl]methanone
- (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)propyl]methanone
Uniqueness
Compared to similar compounds, (5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of pyridine, thiazole, and morpholine rings in a single molecule provides a versatile scaffold for the development of compounds with diverse biological activities.
Propriétés
IUPAC Name |
(5,6-dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-4-12(17-11(10)2)15(19)18-6-7-20-13(9-18)14-16-5-8-21-14/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPOIYWALWANDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N2CCOC(C2)C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate](/img/structure/B6976189.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile](/img/structure/B6976200.png)

![tert-butyl N-[4-[(2-acetamidoacetyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976209.png)

![4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol](/img/structure/B6976233.png)
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976242.png)
![(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6976246.png)
![tert-butyl N-[3-(4-formyl-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976261.png)
![[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B6976263.png)
